(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid
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Overview
Description
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid is an organic compound that belongs to the class of enones It is characterized by the presence of an ethoxyphenyl group, a methylbenzoyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid typically involves the following steps:
Formation of the enone structure: This can be achieved through a Claisen-Schmidt condensation reaction between 4-ethoxybenzaldehyde and acetophenone under basic conditions.
Amidation: The enone product is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Final acidification: The resulting product is then acidified to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the enone moiety can yield the corresponding saturated ketone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Saturated ketones.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory compounds.
Materials Science: The compound can be used as a building block for the synthesis of polymers with specific properties.
Biological Studies: It is investigated for its potential cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of (E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the COX pathway, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
(E)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-(4-ethoxyphenyl)-2-[(4-chlorobenzoyl)amino]prop-2-enoic acid: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
Uniqueness:
- The presence of the ethoxy group in (E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid may confer unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-24-16-10-6-14(7-11-16)12-17(19(22)23)20-18(21)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,20,21)(H,22,23)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCVUOZMLOBMIG-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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